

An In-depth Technical Guide on the Biological Functions of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B145349

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A Note on Nomenclature: The compound "**(5R)-Dinoprost tromethamine**" as specified in the query is not a standard recognized chemical name. The biologically active and pharmaceutically used compound is Dinoprost tromethamine. Dinoprost is the non-proprietary name for the naturally occurring Prostaglandin F2 α (PGF2 α). Its systematic IUPAC name, which defines its specific stereochemistry, is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] The "(5S)" in the IUPAC name refers to the stereochemistry at carbon 5 of the cyclopentane ring, which is crucial for its biological activity. This guide will focus on the well-documented biological functions of Dinoprost (PGF2 α).

Introduction

Dinoprost tromethamine is the pharmaceutically formulated salt of Dinoprost, a synthetic analogue of the naturally occurring Prostaglandin F2 α (PGF2 α).[2][3][4] PGF2 α is a lipid compound derived from arachidonic acid that acts as a potent hormone-like substance in a wide range of physiological and pathological processes.[2][5] It exerts its effects by binding to a specific G-protein coupled receptor, the Prostaglandin F receptor (FP receptor).[2][6] This guide provides a detailed overview of the molecular mechanisms, key biological functions, quantitative pharmacological data, and experimental protocols relevant to Dinoprost tromethamine, tailored for researchers and drug development professionals.

Molecular Mechanism of Action and Signaling Pathway

The primary mechanism of action for Dinoprost involves its binding to and activation of the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][6]

The Prostaglandin F (FP) Receptor

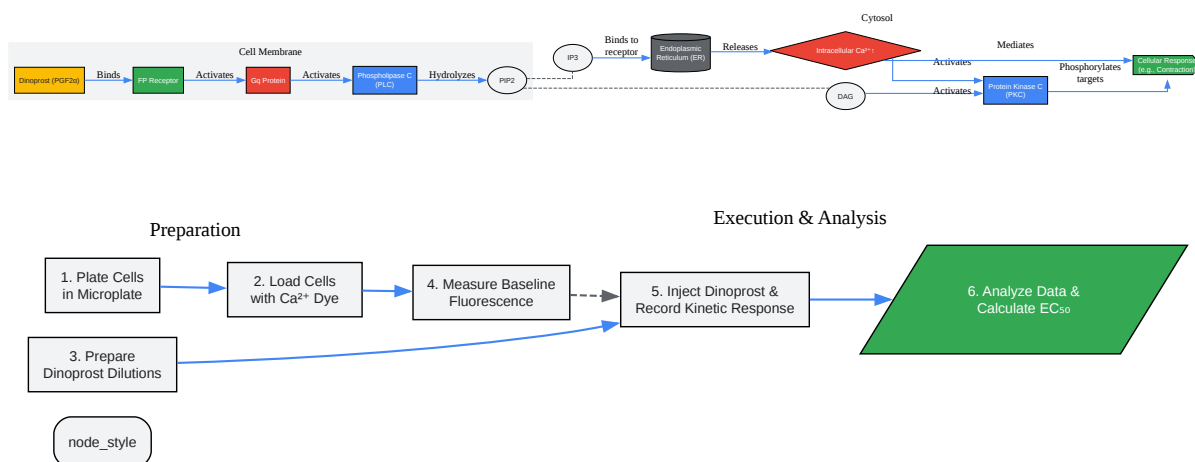
The FP receptor is found on the surface of various target cells, most notably on smooth muscle cells within the uterus and other reproductive tissues.[2][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[7]

Downstream Signaling Cascade

Activation of the Gq protein initiates a well-characterized intracellular signaling cascade:

- **Phospholipase C (PLC) Activation:** The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[7][8]
- **Second Messenger Generation:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
- **Intracellular Calcium Mobilization:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][7][9]
- **Protein Kinase C (PKC) Activation:** The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins.[8]

This signaling pathway, particularly the sharp increase in intracellular calcium concentration, is the primary driver for many of PGF_{2α}'s physiological effects, such as smooth muscle contraction.[2][10]



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Biological Functions of Dinoprost Tromethamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145349#biological-functions-of-5r-dinoprost-tromethamine]

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